molecular formula C20H17N5OS B2761967 N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide CAS No. 924824-46-4

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide

Cat. No.: B2761967
CAS No.: 924824-46-4
M. Wt: 375.45
InChI Key: FSVQEORYSJHFSM-UHFFFAOYSA-N
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Description

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide is a synthetic organic compound characterized by its unique structural features, which include a benzyl group, a naphthyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-naphthyl nitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(naphthalen-2-yl)-1H-tetrazole.

    Thioether Formation: The next step involves the formation of a thioether linkage. This can be achieved by reacting the tetrazole derivative with a suitable thiol, such as benzyl mercaptan, under basic conditions.

    Acetamide Formation: Finally, the thioether intermediate is reacted with chloroacetamide in the presence of a base like potassium carbonate to yield the target compound, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug molecules, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide
  • N-benzyl-2-((1-(naphthalen-1-yl)-1H-tetrazol-5-yl)thio)acetamide

Uniqueness

N-benzyl-2-((1-(naphthalen-2-yl)-1H-tetrazol-5-yl)thio)acetamide is unique due to the specific positioning of the naphthyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and selectivity in biological systems.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N-benzyl-2-(1-naphthalen-2-yltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(21-13-15-6-2-1-3-7-15)14-27-20-22-23-24-25(20)18-11-10-16-8-4-5-9-17(16)12-18/h1-12H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVQEORYSJHFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=NN2C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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